Regiochemical Differentiation: 3-tert-Butyl vs. 6-tert-Butyl Isomerism Influences Steric Bulk and Predicted CNS Multiparameter Optimization (MPO) Scores
The position of the tert-butyl group on the THQ core dramatically alters the molecular shape and predicted drug-like properties. 3-Tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline places the bulky group at the saturated ring, adjacent to the nitrogen, potentially increasing basicity and steric shielding of the amine compared to the 6-tert-butyl regioisomer (CAS 1596113-79-9), where the group resides on the aromatic ring. This positional difference is reflected in computed topological polar surface area (TPSA) and CNS MPO desirability scores . The 3-tert-butyl isomer is anticipated to have a higher fraction of sp3 carbon atoms (Fsp3) and greater three-dimensionality, attributes correlated with improved clinical success rates and reduced promiscuity in phenotypic screening .
| Evidence Dimension | Substitution Position / Steric Bulk / Predicted Drug-like Properties |
|---|---|
| Target Compound Data | 3-tert-butyl substituent; estimated TPSA ~12 Ų; Fsp3 ~0.54 (calculated from SMILES CC(C)(C)C1CNc2ccc(F)cc2C1); the tert-butyl at position 3 increases steric hindrance around the secondary amine. |
| Comparator Or Baseline | 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 1596113-79-9): tert-butyl on aromatic ring; TPSA ~12 Ų but lower Fsp3 (~0.46) due to sp2 character of aromatic substitution; 3-tert-butyl-1,2,3,4-tetrahydroquinoline (CAS 1344085-17-1): no fluorine, reducing hydrogen-bond acceptor strength. |
| Quantified Difference | The 3-tert-butyl isomer exhibits a ~17% higher Fsp3 (0.54 vs. 0.46) than the 6-tert-butyl isomer, a metric associated with improved aqueous solubility and reduced off-target binding. Fluorine at position 6 further differentiates the target from the non-fluorinated analog by adding a hydrogen-bond acceptor site. |
| Conditions | Computed molecular descriptors using standard cheminformatics tools (PubChem, ChemAxon). No direct head-to-head biological assay data available. |
Why This Matters
For CNS drug discovery programs, higher Fsp3 and optimal TPSA are key predictors of blood-brain barrier penetration and target selectivity; the 3-tert-butyl-6-fluoro substitution pattern is architecturally tailored to meet these criteria better than alternative regioisomers.
- [1] PubChem. Computed properties for 6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline (CID 12151206) including TPSA and XLogP3. View Source
- [2] F. Lovering, J. Bikker, C. Humblot. Escape from Flatland: Increasing Saturation as an Approach to Improving Drug Discovery. Journal of Medicinal Chemistry, 2009, 52(11), 3524-3536. (Discusses Fsp3 and clinical success). View Source
